8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one
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Overview
Description
8-Methoxy-2-phenethyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a molecular formula of C18H16O3 and a molecular weight of 280.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-phenethyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the use of 2-phenylethanol and 8-methoxy-4H-chromen-4-one as starting materials. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-phenethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Methoxy-2-phenethyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.
Binding to receptors: The compound may bind to specific receptors, triggering biological responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-phenethyl-4H-chromen-4-one: Similar in structure but with a methoxy group at the 6th position instead of the 8th.
2-Phenethyl-4H-chromen-4-one: Lacks the methoxy group, making it less polar.
Uniqueness
8-Methoxy-2-phenethyl-4H-chromen-4-one is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .
Properties
CAS No. |
61828-56-6 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
8-methoxy-2-(2-phenylethyl)chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-20-17-9-5-8-15-16(19)12-14(21-18(15)17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
InChI Key |
ZNQDWWWTGJNVBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=CC2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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